tert-butyl N-[1-(4-bromophenyl)pyrrolidin-3-yl]carbamate
Description
tert-Butyl N-[1-(4-bromophenyl)pyrrolidin-3-yl]carbamate is a carbamate-protected pyrrolidine derivative featuring a 4-bromophenyl substituent. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research, where its brominated aromatic ring enables cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization . The tert-butyl carbamate group acts as a protective moiety for the amine, enhancing stability during synthetic processes.
Properties
Molecular Formula |
C15H21BrN2O2 |
|---|---|
Molecular Weight |
341.24 g/mol |
IUPAC Name |
tert-butyl N-[1-(4-bromophenyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)17-12-8-9-18(10-12)13-6-4-11(16)5-7-13/h4-7,12H,8-10H2,1-3H3,(H,17,19) |
InChI Key |
PZPHYZYZTGYUJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl N-[1-(4-bromophenyl)pyrrolidin-3-yl]carbamate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, often using a brominated aromatic compound.
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine
Chemical Reactions Analysis
tert-Butyl N-[1-(4-bromophenyl)pyrrolidin-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions
Scientific Research Applications
tert-Butyl N-[1-(4-bromophenyl)pyrrolidin-3-yl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(4-bromophenyl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The following table compares tert-butyl N-[1-(4-bromophenyl)pyrrolidin-3-yl]carbamate with structurally related compounds, emphasizing substituent effects and physicochemical properties:
Structural and Functional Differences
- Aromatic vs. Heteroaromatic Substituents: The 4-bromophenyl group in the target compound offers high lipophilicity, favoring membrane permeability in drug candidates. Electron-Withdrawing Groups: The 3-fluoro-2-nitrophenyl analog () exhibits enhanced electrophilic reactivity, making it suitable for nucleophilic aromatic substitutions .
Stereochemical Considerations :
Protective Group Utility :
- The tert-butyl carbamate group is universally retained across analogs, ensuring amine protection during multi-step syntheses.
Biological Activity
tert-butyl N-[1-(4-bromophenyl)pyrrolidin-3-yl]carbamate is a carbamate derivative with significant potential in medicinal chemistry. This compound is characterized by its unique structural features, including a pyrrolidine ring and a bromophenyl substituent, which contribute to its biological activity. This article explores the biological activity of this compound, including its mechanism of action, pharmacological applications, and relevant research findings.
- Molecular Formula : C15H22BrN2O2
- Molecular Weight : 341.243 g/mol
- LogP : 3.493
- CAS Number : 886365-21-5
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Binding Interactions : The bromophenyl group enhances binding affinity to specific receptors or enzymes, while the pyrrolidine ring provides structural stability.
- Hydrolysis : The carbamate moiety can be hydrolyzed to release an active amine, facilitating interaction with biological systems.
- Pharmacokinetics : The compound's stability and reactivity are crucial for its pharmacological effects, influencing absorption, distribution, metabolism, and excretion (ADME) profiles.
Anticancer Activity
Recent studies have investigated the anticancer properties of this compound. For instance, derivatives of related compounds have shown promising results against various cancer cell lines, including A549 (lung cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) using MTT assays . The mechanism involves inhibition of tubulin polymerization, which is critical in cancer cell division.
Potential as a Pharmaceutical Agent
The compound has been explored as a precursor for developing pharmacophore elements targeting conditions such as glaucoma and HIV. Its structural characteristics allow for modifications that enhance therapeutic efficacy .
Case Studies
- Synthesis and Evaluation : A study synthesized various derivatives of pyrrolidine-based compounds, including this compound. These derivatives were evaluated for their anticancer activity against multiple cell lines, demonstrating significant cytotoxic effects .
- Molecular Docking Studies : Computational studies using molecular docking have been employed to predict the binding affinity of the compound to target proteins involved in cancer pathways. These studies corroborate experimental findings and suggest potential mechanisms of action .
Data Table: Summary of Biological Activities
| Activity Type | Target Cell Lines | Assay Method | Key Findings |
|---|---|---|---|
| Anticancer | A549 (Lung Cancer) | MTT Assay | Significant cytotoxicity observed |
| HCT-116 (Colon Cancer) | MTT Assay | Inhibition of cell proliferation | |
| MCF-7 (Breast Cancer) | MTT Assay | Induction of apoptosis | |
| Pharmacological Use | Glaucoma | Preclinical | Potential precursor for therapeutic agents |
| HIV | Preclinical | Investigated for antiviral properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
